molecular formula C10H11ClO2 B560833 Methyl 2-(3-chlorophenyl)propanoate CAS No. 103040-42-2

Methyl 2-(3-chlorophenyl)propanoate

Cat. No. B560833
CAS RN: 103040-42-2
M. Wt: 198.646
InChI Key: JQQFQGADNSHPPM-UHFFFAOYSA-N
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Description

“Methyl 2-(3-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . The compound is typically a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(3-chlorophenyl)propanoate” is typically stored at room temperature . The compound is colorless to yellow in appearance and can exist as a liquid, semi-solid, solid, or lump .

Scientific Research Applications

  • Herbicidal Effects : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, acts as a selective herbicide for wild oat control in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and shows strong auxin antagonist properties. The compound and its metabolite, dichlofop, inhibit root growth in wild oat but not in wheat, suggesting different biological actions of the two forms of the compound (Shimabukuro et al., 1978).

  • Synthetic Applications : A study describes the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid. The compound's structure was confirmed through various spectroscopic methods (Yan Shuang-hu, 2014).

  • Catalysis in Chemical Production : A zero-valent palladium complex was found to be a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, indicating potential industrial applications (Clegg et al., 1999).

  • Quantitative Determination in Herbicides : A method was developed for the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in herbicide formulations, highlighting its importance in quality control (Výboh et al., 1972).

  • Cytotoxic Activity and Kinase Inhibition : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells and were proposed as potential CDK8 kinase inhibitors (Aboelmagd et al., 2021).

  • Chiral Separation : The effect of chlorine substituents in the chiral separation of three racemic 2-(chlorophenyl)propanoic acids was investigated. The study found that 2-(3-chlorophenyl)propanoic acids could be successfully separated by countercurrent chromatography, highlighting the importance of chlorine positioning in enantioseparation (Jin et al., 2019).

  • Detoxification in Plants : Methyl 2-chloro-3 (4-chlorophenyl) propionate is quickly hydrolyzed in wheat coleoptiles, leading to further degradation of the acid or conjugation with cysteine in vivo. This indicates a physiological mechanism for the detoxification of this herbicide in plants (Collet & Pont, 1978).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(3-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQFQGADNSHPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695884
Record name Methyl 2-(3-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chlorophenyl)propanoate

CAS RN

103040-42-2
Record name Methyl 2-(3-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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